molecular formula C12H11FN2O2 B11739787 Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No.: B11739787
M. Wt: 234.23 g/mol
InChI Key: ZOKKIXIAQHYRFY-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an α,β-unsaturated cyanoacrylate derivative characterized by a fluorine atom at the para position of the anilino group. Its structure features a conjugated enoate system with a cyano group and an ethoxycarbonyl moiety, making it a versatile intermediate in organic synthesis. Similar compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, are known precursors for bioactive molecules like 2-propenoylamides and propenoates . The fluorine substituent in the target compound introduces electron-withdrawing effects, which modulate electronic properties and reactivity compared to analogs with electron-donating groups (e.g., methoxy or trimethoxy substituents) .

Properties

IUPAC Name

ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKIXIAQHYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydride in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit specific enzymes or bind to receptors . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Reactivity Profiles

The electronic nature of substituents on the phenyl ring significantly influences the electrophilicity of the α,β-unsaturated ester system. Key comparisons include:

Electron-Withdrawing Groups
  • 4-Fluorophenylamino (Target Compound): The fluorine atom at the para position enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). This is critical for its utility in synthesizing heterocycles like pyridobenzimidazoles .
  • 3-Trifluoromethylphenyl () : The CF₃ group is strongly electron-withdrawing, further increasing reactivity. Such derivatives are often used in high-performance materials or pharmaceuticals due to enhanced stability and lipophilicity .
Electron-Donating Groups
  • 4-Methoxyphenyl () : Methoxy groups donate electrons via resonance, reducing electrophilicity. These derivatives are less reactive in cycloadditions but serve as precursors for fluorescent probes and agrochemicals .
Heterocyclic Substituents
  • Thiophen-2-yl () : Replacing phenyl with thiophene introduces sulfur’s polarizability and altered aromaticity, impacting solubility and electronic conjugation. Such compounds may exhibit unique optoelectronic properties .

Structural and Conformational Features

  • Syn-Periplanar Conformation : The target compound and its analogs (e.g., ’s 4-methoxyphenyl derivative) adopt a syn-periplanar conformation across the C=C bond, as evidenced by torsion angles near 0°. This planar geometry maximizes conjugation, critical for UV absorption and reactivity .
  • Crystal Packing and Hydrogen Bonding: Derivatives like ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate () exhibit intermolecular N–H⋯N and N–H⋯O hydrogen bonds, stabilizing crystal lattices. Substituent position (para vs. ortho fluorine) alters hydrogen-bonding networks and molecular packing .

Thermodynamic and Physicochemical Properties

  • Thermodynamic Stability : Furanyl derivatives () show temperature-dependent heat capacities, with stability influenced by substituent bulkiness. Fluorine’s small size may improve thermal stability compared to bulkier groups (e.g., trimethoxy) .
  • Melting Points and Solubility : The thiophene analog () melts at 79–82°C, lower than phenyl derivatives, likely due to reduced symmetry and weaker intermolecular forces. Fluorine’s hydrophobicity may decrease aqueous solubility relative to methoxy groups .

Data Table: Comparative Analysis of Key Analogs

Compound Name (Reference) Substituent Electronic Effect Melting Point (°C) Key Applications Structural Feature
Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate 4-Fluorophenylamino Electron-withdrawing Not reported Drug intermediates, heterocycles Syn-periplanar conformation
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl Electron-donating Not reported Fluorescent probes, agrochemicals Syn-periplanar conformation
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-CF₃ phenyl Strong electron-withdrawing Not reported High-performance materials E-configuration, high reactivity
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl Aromatic heterocycle 79–82 Optoelectronic materials E-configuration, lower symmetry
Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate 2,4,6-Trimethoxyphenyl Electron-donating Not reported Biological binding studies Multiple hydrogen-bonding sites

Research Findings and Implications

  • Reactivity Trends : Electron-withdrawing groups (F, CF₃) enhance electrophilicity, favoring reactions like nucleophilic additions. Methoxy groups slow reactivity but improve solubility for biological applications .
  • Biological Activity : Fluorine’s electronegativity and small size improve membrane permeability and target binding, as seen in herbicidal analogs () .
  • Crystallography : Hydrogen-bonding patterns () and substituent positioning dictate crystal packing, influencing material properties and drug formulation .

Biological Activity

Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, also known as ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C12H11FN2O2, and it has a molecular weight of approximately 234.23 g/mol. The compound features a cyano group, a fluorophenyl group, and an amino group, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its structural components. The cyano and fluorophenyl groups facilitate interactions with specific molecular targets, potentially modulating various biological pathways. Preliminary studies indicate that the compound may inhibit enzymes involved in cell proliferation, suggesting its potential as an anticancer agent .

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

Furthermore, the compound's anticancer properties have been explored in several studies. For instance, it has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . The specific mechanisms by which it exerts these effects are still being investigated.

Case Studies

  • Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, demonstrating its potential for development into an antimicrobial agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffective (50 µg/mL)Induces apoptosisEnzyme inhibition, cell cycle arrest
Alpha-cyano-4-hydroxycinnamic acidModerateModeratePyruvate transport inhibition
Ethyl cyanoacetateLowLowGeneral chemical reactivity

Q & A

(Basic) What are the key steps in synthesizing Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step pathway, starting with the condensation of 4-fluoroaniline with a cyanoacrylate ester precursor. Key steps include:

  • Reagent Selection: Use of LiOH in THF/water mixtures for deprotonation and cyclization (as demonstrated in analogous ester syntheses) .
  • Temperature Control: Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Purification: Post-reaction extraction with ethyl acetate, followed by column chromatography or preparative HPLC to isolate the compound (>95% purity) .
  • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy for real-time progress tracking .

For optimization, adjust solvent polarity (e.g., DMF for better solubility of aromatic intermediates) and catalyst loading (e.g., DMAP for esterification efficiency) .

(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.6 ppm for the 4-fluorophenyl group) .
    • 19F NMR: Validate fluorine substitution and electronic environment .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 263.0825) .
  • Infrared (IR) Spectroscopy: Detect functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, Br), electron-donating (OMe), or bulky groups (CF₃) on the phenyl ring to assess electronic/steric effects .
  • In Vitro Assays:
    • Antioxidant Activity: DPPH radical scavenging and SOD mimicry assays .
    • Anti-inflammatory Potential: COX-2 inhibition and TNF-α suppression in macrophage models .
  • Computational Modeling:
    • Molecular Docking: Predict binding affinities to targets like COX-2 or NF-κB .
    • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with bioactivity .

(Advanced) What methodologies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

  • Cross-Validation with Multiple Techniques:
    • If NMR data conflicts with computational predictions (e.g., unexpected diastereomerism), use X-ray crystallography to confirm spatial arrangement .
    • Compare experimental IR peaks (e.g., C≡N stretch) with DFT-simulated spectra .
  • Reaction Mechanism Reassessment:
    • For divergent yields in syntheses, employ kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
  • Batch Reproducibility Checks: Ensure consistent solvent drying (e.g., molecular sieves) and reagent purity to minimize variability .

(Advanced) What in vitro and in vivo models are appropriate for assessing the antioxidant and anti-inflammatory activities of this compound?

Methodological Answer:

  • In Vitro Models:
    • Antioxidant:
  • DPPH/ABTS radical scavenging assays .
  • Lipid peroxidation inhibition in erythrocyte membranes .
    • Anti-inflammatory:
  • LPS-induced NO production in RAW 264.7 macrophages .
  • COX-1/COX-2 enzyme inhibition assays .
  • In Vivo Models:
    • Carrageenan-Induced Paw Edema (Rat): Measure reduction in swelling volume over 24 hours .
    • Acute Toxicity Screening: OECD guidelines (e.g., LD₅₀ determination in rodents) .

(Basic) How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Enhances Electrophilicity: Stabilizes intermediates in nucleophilic addition reactions (e.g., Michael additions) .
  • Modifies Aromatic Ring Reactivity: Reduces electron density, directing substituents to meta/para positions in further functionalization .
  • Impacts Hydrogen Bonding: Fluorine’s electronegativity enhances interactions with biological targets (e.g., enzyme active sites) .

(Advanced) How can computational tools predict the environmental fate or toxicity of this compound?

Methodological Answer:

  • QSAR Models: Relate molecular descriptors (e.g., logP, polar surface area) to biodegradability or ecotoxicity .
  • Molecular Dynamics (MD) Simulations: Study interactions with biological membranes or proteins .
  • Environmental Fate Prediction: Use EPI Suite™ to estimate half-life in soil/water and bioaccumulation potential .

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